molecular formula C10H17N3 B1455354 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 1306605-76-4

1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No. B1455354
CAS RN: 1306605-76-4
M. Wt: 179.26 g/mol
InChI Key: GIESVPZIZYUYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” are not available in the literature I have access to.

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring can contribute to the disruption of bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth. This makes compounds like “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” potential candidates for the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Antifungal Applications

Similar to their antibacterial properties, imidazole-containing compounds also show promise as antifungal agents. They can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting ergosterol production, these compounds can effectively combat fungal infections, offering a potential pathway for the treatment of diseases caused by pathogenic fungi .

Anticancer Applications

The structural complexity of “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” allows it to interact with various biological targets, making it a valuable scaffold for anticancer drug development. Imidazole derivatives can act on multiple pathways involved in cancer cell proliferation and survival, including DNA synthesis and repair mechanisms. This multifaceted approach could lead to the development of potent anticancer therapies .

Anti-inflammatory Applications

Imidazole compounds have been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases. They may work by modulating the activity of enzymes or signaling pathways that mediate inflammatory responses, thereby reducing inflammation and associated symptoms .

Antiviral Applications

The imidazole ring structure is a key feature in several antiviral compounds. These molecules can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. As such, “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” and its derivatives could be explored for their potential use in antiviral drug development .

Neuroprotective Applications

Research has indicated that imidazole derivatives may have neuroprotective effects, which could be harnessed in the treatment of neurodegenerative diseases. These compounds might protect neuronal cells from damage by modulating neurotransmitter systems or by acting as antioxidants to reduce oxidative stress .

Analgesic Applications

Some imidazole derivatives are known to exhibit analgesic properties, providing pain relief by acting on central or peripheral pain pathways. This suggests that “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” could be a starting point for the synthesis of new pain management drugs .

Antidiabetic Applications

The imidazole ring is present in some compounds that have shown antidiabetic activity. These molecules may influence insulin release or mimic insulin’s effects, contributing to glucose homeostasis. Therefore, derivatives of “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” could be investigated for their potential in managing diabetes .

properties

IUPAC Name

1-methyl-2-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)10-12-8-6-11-5-4-9(8)13(10)3/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIESVPZIZYUYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1C)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Reactant of Route 2
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Reactant of Route 3
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Reactant of Route 4
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Reactant of Route 5
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Reactant of Route 6
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

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